molecular formula C24H19F2NO5 B12303731 N-Fmoc-3,5-Difluoro-DL-tyrosine

N-Fmoc-3,5-Difluoro-DL-tyrosine

Cat. No.: B12303731
M. Wt: 439.4 g/mol
InChI Key: ITOKJMQGGUHNDH-UHFFFAOYSA-N
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Description

N-Fmoc-3,5-Difluoro-DL-tyrosine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the amino acid tyrosine, which has been modified with two fluorine atoms at the 3 and 5 positions on the aromatic ring. This compound is used primarily in peptide synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-3,5-Difluoro-DL-tyrosine typically involves the following steps:

    Protection of the amino group: The amino group of 3,5-difluoro-DL-tyrosine is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis: Large quantities of starting materials and reagents are used.

    Automated purification: Industrial-scale purification techniques such as large-scale chromatography or crystallization are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-3,5-Difluoro-DL-tyrosine undergoes several types of chemical reactions, including:

    Substitution reactions: The fluorine atoms on the aromatic ring can be substituted with other groups under appropriate conditions.

    Deprotection reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Common Reagents and Conditions

    Fmoc deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Substitution reactions: Various nucleophiles can be used to substitute the fluorine atoms, often requiring a catalyst or specific reaction conditions.

Major Products

The major products formed from these reactions include the deprotected amino acid and various substituted derivatives depending on the nucleophiles used in substitution reactions.

Scientific Research Applications

Peptide Synthesis

Fluorinated Amino Acid Building Blocks
N-Fmoc-3,5-difluoro-DL-tyrosine is utilized as a building block in the synthesis of peptides. The incorporation of fluorinated amino acids into peptides can alter their stability and bioactivity. For example, the introduction of difluorotyrosine into peptide sequences has been shown to improve resistance to enzymatic degradation while retaining similar binding affinities to target proteins compared to non-fluorinated counterparts .

Case Study: Peptide Libraries
A study demonstrated the synthesis of 3,5-difluorotyrosine-containing peptides for substrate profiling of protein tyrosine phosphatases (PTPs). These peptides exhibited kinetic properties akin to their natural tyrosine-containing equivalents but were resistant to tyrosinase action. This characteristic allows for selective screening of PTP substrates without interference from tyrosinase activity .

Enzyme Mechanism Studies

Mechanistic Probes
Fluorinated compounds like this compound serve as mechanistic probes in enzyme-catalyzed reactions. The presence of fluorine can significantly alter the electronic properties of the amino acid, providing insights into enzyme mechanisms. For instance, fluorinated analogs have been used to study tyrosinase and protein tyrosine kinases, revealing critical aspects of their catalytic mechanisms .

Case Study: Tyrosinase Activity
Research involving fluorinated tyrosines has elucidated the catalytic mechanisms of tyrosinase by examining how these analogs interact with the enzyme. The study found that while traditional tyrosine substrates were susceptible to enzymatic modification, fluorinated variants remained intact, allowing researchers to decouple substrate binding from enzymatic transformation .

Drug Development

Pharmacological Applications
The incorporation of this compound into drug candidates can enhance their pharmacological profiles. Fluorination often improves metabolic stability and alters lipophilicity, which can lead to better bioavailability and reduced toxicity .

Case Study: Fluorinated Antibodies
Fluorinated amino acids have been employed in the design of antibodies with enhanced binding properties. By substituting specific residues with fluorinated analogs, researchers have achieved improved hydrophobic interactions and stability in antibody-antigen complexes . This approach demonstrates how this compound can be strategically used in therapeutic antibody development.

Biomedical Research

Imaging and Diagnostic Tools
The unique properties of fluorinated compounds allow for their use in imaging techniques such as 19F^{19}F magnetic resonance spectroscopy. This compound can be utilized in studies involving biodistribution and metabolic pathways due to its distinct spectral characteristics .

Case Study: In Vivo Studies
In vivo applications have highlighted the utility of fluorinated amino acids in tracking metabolic processes within living organisms. For instance, 19F^{19}F NMR spectroscopy has been employed to monitor the distribution and metabolism of fluorinated peptides in real-time, providing valuable insights into biological systems .

Summary Table of Applications

Application AreaDescriptionKey Findings
Peptide SynthesisBuilding block for peptide synthesisEnhances stability and bioactivity; resistant to enzymatic degradation
Enzyme Mechanism StudiesMechanistic probes for studying enzyme activityProvides insights into catalytic mechanisms; resistant to modification
Drug DevelopmentImproves pharmacological profilesEnhanced metabolic stability; better bioavailability
Biomedical ResearchUsed in imaging and diagnostic toolsEffective in tracking metabolic processes via 19F^{19}F NMR spectroscopy

Mechanism of Action

The mechanism of action of N-Fmoc-3,5-Difluoro-DL-tyrosine involves its incorporation into peptides and proteins. The fluorine atoms can influence the electronic properties of the aromatic ring, affecting the overall structure and function of the peptide or protein. The Fmoc group serves as a protecting group during synthesis, preventing unwanted reactions at the amino group.

Comparison with Similar Compounds

Similar Compounds

    N-Fmoc-3,5-Difluoro-L-tyrosine: The L-enantiomer of the compound, used in similar applications.

    N-Fmoc-3,5-Difluoro-D-tyrosine: The D-enantiomer, also used in peptide synthesis.

    N-Fmoc-3,5-Difluoro-L-phenylalanine: Another fluorinated amino acid derivative used in peptide synthesis.

Uniqueness

N-Fmoc-3,5-Difluoro-DL-tyrosine is unique due to its specific fluorination pattern and the presence of the Fmoc protecting group. This combination provides enhanced stability and reactivity, making it particularly useful in peptide synthesis and other applications where fluorinated amino acids are desired.

Biological Activity

N-Fmoc-3,5-Difluoro-DL-tyrosine is a fluorinated derivative of the amino acid tyrosine, notable for its unique structural and functional properties. This compound has garnered attention in biochemical research due to its enhanced stability and interaction with various enzymes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C24H19F2NO5C_{24}H_{19}F_2NO_5 and a molecular weight of 439.41 g/mol. The presence of fluorine atoms at the 3 and 5 positions of the aromatic ring significantly alters its biochemical interactions compared to non-fluorinated tyrosine derivatives. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective moiety during synthesis, allowing for selective reactions in peptide synthesis.

This compound primarily acts as a substrate for protein tyrosine phosphatases (PTPs), influencing their specificity and activity. The fluorinated structure enhances binding affinity to enzyme active sites, which can lead to altered reaction kinetics compared to natural tyrosine. This compound has been shown to modulate phosphorylation and dephosphorylation processes critical for cell signaling pathways.

Table 1: Comparison of Tyrosine Derivatives

Compound NameStructural FeaturesUnique Aspects
N-Fmoc-TyrosineStandard tyrosine with Fmoc protectionNo fluorination
N-Fmoc-3-Fluoro-L-TyrosineOne fluorine atom at position 3Less steric hindrance compared to N-Fmoc-3,5-difluoro
3,5-Difluoro-L-TyrosineTwo fluorines without Fmoc protectionLess stable in peptide synthesis
N-Boc-3,5-Difluoro-L-TyrosineBoc protection instead of FmocDifferent stability profiles in synthesis

Biological Activity

Research indicates that this compound interacts with several enzymes beyond PTPs. Its structural similarity to natural tyrosine allows it to participate in various biochemical pathways while altering reaction rates and mechanisms. For instance, it has been shown to act as a substrate for tyrosine phenol-lyase but reacts at approximately half the rate compared to L-Tyrosine due to steric and electronic effects introduced by the fluorine substituents .

Case Studies

  • Enzymatic Assays : In studies involving enzymatic assays with PTP1B, this compound exhibited a significant influence on enzyme kinetics, demonstrating enhanced binding compared to non-fluorinated analogs. The compound's ability to modulate enzyme activity is crucial for understanding its role in cellular signaling pathways related to diseases such as cancer and diabetes .
  • Peptide Synthesis : The compound is widely used in solid-phase peptide synthesis (SPPS), where its incorporation into peptides can enhance stability and bioavailability. This application is particularly relevant in drug development, where fluorinated amino acids are explored for their potential therapeutic benefits.

Applications in Research

This compound has several applications across various fields:

  • Medicinal Chemistry : It is utilized in designing novel pharmaceuticals that require enhanced stability and bioavailability.
  • Biological Studies : The compound is instrumental in studying the effects of fluorinated amino acids on protein structure and function.
  • Material Science : Its unique properties are being explored for developing new materials that leverage the characteristics imparted by fluorination .

Properties

IUPAC Name

3-(3,5-difluoro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOKJMQGGUHNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)F)O)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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